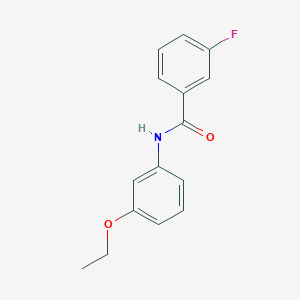
N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide, also known as CLPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. CLPA is a small molecule that belongs to the class of acrylamides and is synthesized through a simple chemical reaction. In
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide is not fully understood. However, it has been suggested that N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and metastasis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and metastasis. In addition, N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been shown to induce oxidative stress and DNA damage in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in lab experiments include its low cost, easy availability, and simple synthesis method. N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide also exhibits high stability and can be stored for long periods without degradation. However, the limitations of using N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in lab experiments include its low solubility in water and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide. One direction is to explore the potential use of N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide as a drug delivery system for cancer therapy. Another direction is to investigate the mechanism of action of N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in more detail to understand its anticancer and anti-inflammatory properties. Additionally, further research is needed to evaluate the safety and toxicity of N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in vivo and to optimize its synthesis method for large-scale production.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide involves the reaction of 3-chloroaniline with 4-hydroxy-3-methoxybenzaldehyde in the presence of sodium hydroxide and acetic acid to obtain the intermediate product, which is then reacted with acrylonitrile in the presence of potassium carbonate and DMF to produce N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide. The reaction is carried out at a temperature of 80-90°C under nitrogen atmosphere for 24 hours. The final product is obtained through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields. In medicine, N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide also has the potential to be used as a drug delivery system due to its ability to target cancer cells selectively. In agriculture, N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been found to have herbicidal and insecticidal properties and can be used as a biopesticide. In material science, N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been used as a monomer for the synthesis of various polymers and copolymers.
Eigenschaften
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-16-8-11(5-6-15(16)21)7-12(10-19)17(22)20-14-4-2-3-13(18)9-14/h2-9,21H,1H3,(H,20,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUIQKGMTMUOBL-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5793759.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide](/img/structure/B5793765.png)

![7-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5793777.png)
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5793785.png)


![2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5793821.png)
![1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]](/img/structure/B5793833.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5793839.png)

![N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5793861.png)

![1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)